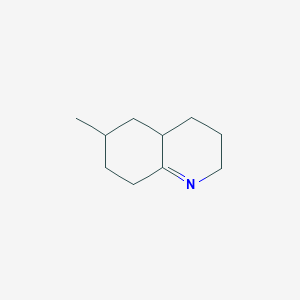
Copper;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper yttrium compounds, particularly yttrium barium copper oxide (YBCO), are a family of crystalline chemical compounds known for their high-temperature superconductivity. These compounds are significant in the field of materials science due to their ability to conduct electricity without resistance at relatively high temperatures compared to other superconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions
YBCO can be synthesized using various methods, including solid-state synthesis, chemical vapor deposition (CVD), sol-gel methods, and aerosol techniques. The solid-state synthesis involves heating a mixture of metal carbonates at temperatures between 1000 and 1300 K . Another method involves mechanically alloying elemental components (yttrium, barium, and copper) in a high-energy ball mill followed by heat treatment in an oxygen-rich atmosphere .
Industrial Production Methods
Industrial production of YBCO often employs chemical vapor deposition (CVD) and sol-gel methods due to their ability to produce high-quality films and coatings. These methods require careful control of reaction conditions and sintering processes to ensure the desired superconducting properties .
Chemical Reactions Analysis
Types of Reactions
Copper yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, YBCO can be synthesized by heating a mixture of metal carbonates, which involves the reduction of carbonates to oxides .
Common Reagents and Conditions
Common reagents used in the synthesis of YBCO include yttrium acetate, barium acetate, and copper acetate. These reagents are often dissolved in aqueous solutions of trifluoroacetic acid and subjected to thermal treatments at different temperatures to form the desired compound .
Major Products Formed
The major product formed from these reactions is YBCO, which exhibits high-temperature superconductivity. Other products may include intermediate oxides and carbonates that are further processed to achieve the final compound .
Scientific Research Applications
Copper yttrium compounds, particularly YBCO, have numerous scientific research applications:
Mechanism of Action
The mechanism by which YBCO exerts its superconducting effects involves the formation of Cooper pairs, where electrons in the material combine to move in sync, allowing for the conduction of electricity without resistance . The precise mechanism of high-temperature superconductivity in YBCO is still not fully understood, but it is believed to involve complex interactions between electrons and the crystal lattice .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to YBCO include other rare-earth barium copper oxides (ReBCO) and other high-temperature superconductors such as lanthanum barium copper oxide .
Uniqueness
YBCO is unique due to its relatively high critical temperature of 93 K, which allows it to become superconducting above the boiling point of liquid nitrogen (77 K). This makes it more practical for various applications compared to other superconductors that require much lower temperatures .
Conclusion
Copper yttrium compounds, particularly yttrium barium copper oxide, are significant in the field of materials science due to their high-temperature superconducting properties. Their synthesis involves various methods, and they undergo a range of chemical reactions. These compounds have numerous applications in scientific research, medicine, and industry, and their unique properties make them valuable for future technological advancements.
Properties
CAS No. |
54723-86-3 |
|---|---|
Molecular Formula |
Cu2Y |
Molecular Weight |
216.00 g/mol |
IUPAC Name |
copper;yttrium |
InChI |
InChI=1S/2Cu.Y |
InChI Key |
PVVKCQZZROHDMD-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


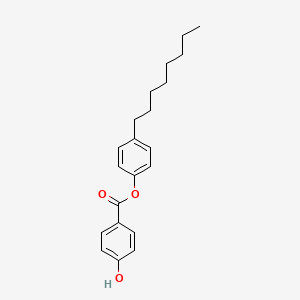
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
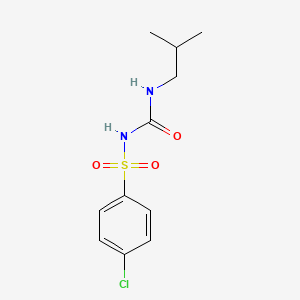
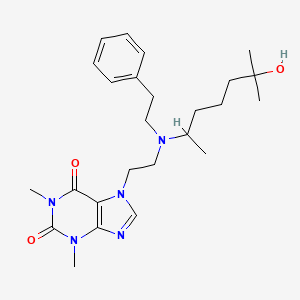
propanedioate](/img/structure/B14648719.png)

![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
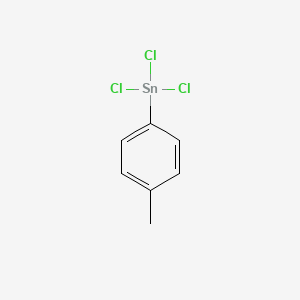

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)
